molecular formula C17H26N6O B6437970 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethyl-6-methylpyrimidin-4-amine CAS No. 2549054-77-3

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B6437970
CAS No.: 2549054-77-3
M. Wt: 330.4 g/mol
InChI Key: USMYATDWWYPHFG-UHFFFAOYSA-N
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Description

The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine linker substituted with a 3,5-dimethylisoxazole moiety and an ethylamino group. Its molecular framework combines a pyrimidin-4-amine core (with a methyl group at position 6) and a piperazine ring modified at the 4-position by a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group.

Properties

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-5-18-16-10-12(2)19-17(20-16)23-8-6-22(7-9-23)11-15-13(3)21-24-14(15)4/h10H,5-9,11H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYATDWWYPHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several classes of heterocyclic molecules documented in the evidence:

Compound Core Structure Substituents Key Features Reference
Target Compound Pyrimidin-4-amine - 6-Methyl
- N-Ethyl
- Piperazine linked to 3,5-dimethylisoxazole
Unique combination of pyrimidine, piperazine, and isoxazole N/A
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine - 6-Piperazinyl
- N-Butyl
Simpler substituents; lacks aromatic heterocyclic modifications
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline - Piperazine linked to phenylquinoline-carbonyl
- Methyl benzoate
Bulkier aromatic system; ester functionality
6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine (7o) Quinazoline - Ethyl-phenylamine
- Aminopyridine
Bicyclic core; dual amine substituents
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine Pyrimidin-2-amine - Dimethoxyphenethyl
- Methoxy-piperazinylphenyl
Extended aryl-alkyl chain; methoxy groups

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